molecular formula C10H9BrN2 B068100 2-(4-bromo-3-methylphenyl)-1H-imidazole CAS No. 180083-01-6

2-(4-bromo-3-methylphenyl)-1H-imidazole

Cat. No.: B068100
CAS No.: 180083-01-6
M. Wt: 237.1 g/mol
InChI Key: NSFUTNZCJRSLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenyl)-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

180083-01-6

Molecular Formula

C10H9BrN2

Molecular Weight

237.1 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-1H-imidazole

InChI

InChI=1S/C10H9BrN2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13)

InChI Key

NSFUTNZCJRSLRC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC=CN2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=CN2)Br

Synonyms

2-(4-BROMO-3-METHYL-PHENYL)-1H-IMIDAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-bromo-3-methylbenzimidate hydrochloride (D87, 5.0 g; 21.9 mmol) was dissolved in methanol (30 ml) and stirred during the addition of a solution of 2-aminoacetaldehyde dimethyl acetal (2.4 ml; 21.9 mmol) in methanol (10 ml) over 30 minutes. Stirring was continued for 36 hours and evaporated in vacuo to yield an orange gum (7 g crude). This crude hydrochloride was treated with conc. H2SO4 (12 ml) at 5°, the heated at 50° for 10 minutes. The solution was cooled in ice, diluted with H2O and basified with 10% NaOH. The aqueous solution was extracted with chloroform (4 times) and the organics combined, dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by flash silica gel chromatography eluting with 1% MeOH/CHCl3 to yield the title compound as a white solid (1.55 g; 44%).
Name
Methyl 4-bromo-3-methylbenzimidate hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

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